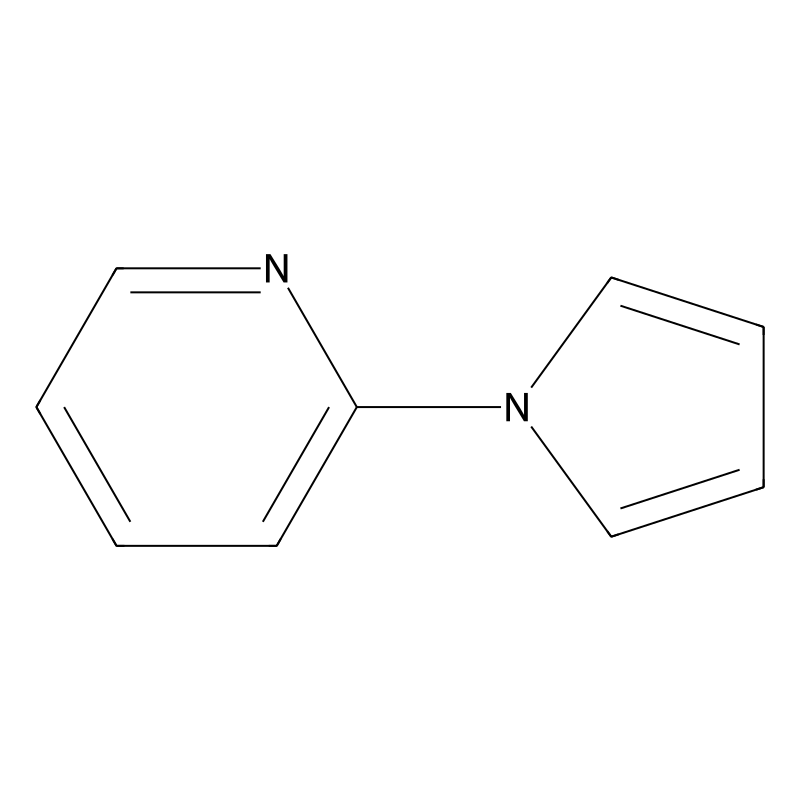

2-(1H-Pyrrol-1-yl)pyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(1H-Pyrrol-1-yl)pyridine is a heterocyclic molecule composed of a pyridine ring fused to a pyrrole ring. Heterocyclic compounds are an important class of organic molecules with a wide range of applications in medicinal chemistry and materials science []. While research specific to 2-(1H-Pyrrol-1-yl)pyridine appears to be limited, compounds with similar structures have been explored for their potential applications.

Potential применения (primeneniya) [applications] in medicinal chemistry

Heterocyclic compounds containing pyridine and pyrrole rings have been investigated for their potential to act as bioactive molecules []. Some pyridine-pyrrole derivatives have exhibited proтивоопухолевая активность (protivoopukholevaya aktivnost) [antitumor activity] and противомикробная активность (protivomikrobnaya aktivnost) [antimicrobial activity] []. Further research is needed to determine if 2-(1H-Pyrrol-1-yl)pyridine possesses similar properties.

2-(1H-Pyrrol-1-yl)pyridine is an organic compound characterized by its unique structure, which consists of a pyridine ring substituted at the 2-position with a pyrrole moiety. Its molecular formula is C₉H₈N₂, and it has a molecular weight of approximately 144.18 g/mol. The compound features a nitrogen atom in both the pyridine and pyrrole rings, contributing to its chemical reactivity and biological properties. This compound is of interest in various fields, including medicinal chemistry, due to its potential pharmacological applications.

- Oxidation: The compound can be oxidized to form N-oxides under specific conditions.

- Reduction: Reduction reactions can yield hydrogenated derivatives of the compound.

- Substitution Reactions: Due to the electron-rich nature of the pyrrole ring, it can undergo electrophilic aromatic substitution reactions .

Additionally, it is involved in Rhodium (III) catalyzed C-H bond functionalization, leading to products such as C-H alkenylation or indazole derivatives.

The biological activity of 2-(1H-Pyrrol-1-yl)pyridine has been explored in various studies. It has shown interactions with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The compound may influence cellular signaling pathways and gene expression depending on concentration and cell type. Its effects are mediated through binding to biomolecules such as enzymes and receptors, impacting cellular metabolism and function .

The synthesis of 2-(1H-Pyrrol-1-yl)pyridine typically involves the reaction of pyridine with 1-bromo-2-pyrrolylethane. This reaction is conducted under conditions that favor the formation of the desired heterocyclic structure. Industrial methods for producing this compound are not extensively documented but likely involve optimized laboratory synthesis techniques for scalability and cost-effectiveness .

Feasible Synthetic Routes- Reaction with 1-bromo-2-pyrrolylethane: This method facilitates the formation of the pyrrole-pyridine linkage.

- Cycloisomerization: When combined with alkynyl groups, this compound can undergo cycloisomerization in the presence of Lewis acid catalysts to form more complex structures like pyrrolo[1,2-a]naphthyridines.

2-(1H-Pyrrol-1-yl)pyridine has several applications:

- Medicinal Chemistry: It serves as a building block for synthesizing various bioactive compounds, including potential antitumor agents.

- Material Science: The compound's unique electronic properties make it suitable for developing new materials with specific functionalities.

Research has also indicated its potential use in drug discovery, particularly in developing compounds targeting tubulin polymerization and other biological pathways .

Studies have shown that 2-(1H-Pyrrol-1-yl)pyridine interacts with various biological targets, influencing enzyme activity and potentially modulating metabolic pathways. Its interaction with cytochrome P450 enzymes suggests a role in drug metabolism and detoxification processes . Furthermore, its ability to act as a ligand in coordination complexes expands its applicability in coordination chemistry.

Several compounds share structural similarities with 2-(1H-Pyrrol-1-yl)pyridine. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 5-Nitro-2-(1H-pyrrol-1-yl)pyridine | Nitro-substituted | Enhanced electron-withdrawing properties |

| 3-(Pyrrol-2-yl)pyridine | Pyrrole at different position | Different reactivity patterns due to position change |

| 4-(Pyrrol-3-yl)pyridine | Another positional variant | Potential for different biological activities |

These compounds exhibit variations in their electronic properties and biological activities due to differences in substitution patterns on the pyridine or pyrrole rings.